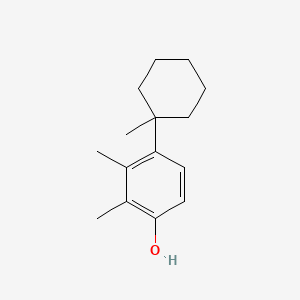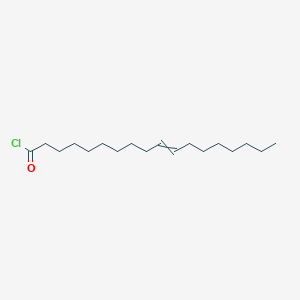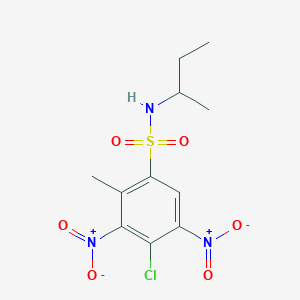![molecular formula C12H7ClN2O B14506791 8-Chlorooxepino[2,3-B]quinoxaline CAS No. 62911-93-7](/img/structure/B14506791.png)
8-Chlorooxepino[2,3-B]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chlorooxepino[2,3-B]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The unique structure of this compound, which includes a chloro substituent and an oxepine ring fused to the quinoxaline core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 8-Chlorooxepino[2,3-B]quinoxaline typically involves the condensation of appropriate precursors under specific reaction conditions. One common method is the condensation of ortho-diamines with 1,2-dicarbonyl compounds . For example, the reaction of 2-chloroaniline with glyoxal can yield the desired quinoxaline derivative. Industrial production methods may involve the use of catalysts such as copper or cerium oxide nanoparticles to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
8-Chlorooxepino[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like vanadium (V) oxide to form quinoxalinones.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups using nucleophilic reagents.
Common reagents and conditions for these reactions include acidic or basic environments, transition metal catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Chlorooxepino[2,3-B]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chlorooxepino[2,3-B]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, blocking their activity and thereby inhibiting cell proliferation and survival . The compound can form hydrogen bonds and other interactions with amino acid residues in the kinase active site, stabilizing the inhibitor-kinase complex and preventing substrate binding .
Comparison with Similar Compounds
8-Chlorooxepino[2,3-B]quinoxaline can be compared with other quinoxaline derivatives, such as:
Quinoxaline: The parent compound with a simpler structure and diverse applications in pharmaceuticals and materials science.
Pyrrolo[3,2-b]quinoxaline: Known for its kinase inhibitory activity and potential use in cancer therapy.
Imidazo[1,5-a]quinoxaline: Exhibits unique electronic properties and applications in optoelectronic devices.
The uniqueness of this compound lies in its chloro substituent and oxepine ring, which confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.
Properties
CAS No. |
62911-93-7 |
|---|---|
Molecular Formula |
C12H7ClN2O |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
8-chlorooxepino[2,3-b]quinoxaline |
InChI |
InChI=1S/C12H7ClN2O/c13-8-4-5-9-11(7-8)14-10-3-1-2-6-16-12(10)15-9/h1-7H |
InChI Key |
AKIFSIGPEHTGKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=CC(=C3)Cl)N=C2OC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)

![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)

![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)



